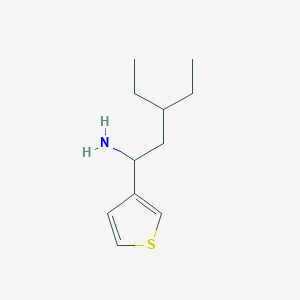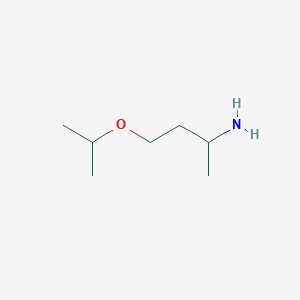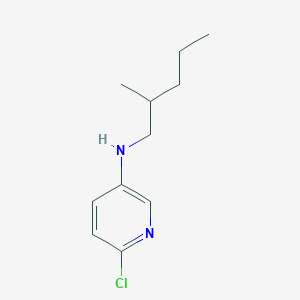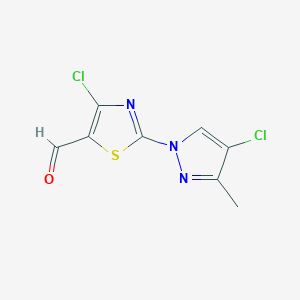
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyd+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both thiazole and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the thiazole ring: The pyrazole derivative is then reacted with a thioamide and a halogenating agent to form the thiazole ring.
Introduction of the aldehyde group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in microbial or cancer cells, leading to inhibition of their growth or proliferation.
Agrochemicals: It may interfere with essential biological processes in pests or weeds, leading to their death or inhibition of growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-methanol: Similar structure but with a methanol group instead of an aldehyde.
Uniqueness
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both thiazole and pyrazole rings, which confer specific chemical and biological properties. The aldehyde group also provides a reactive site for further chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H5Cl2N3OS |
|---|---|
Molekulargewicht |
262.12 g/mol |
IUPAC-Name |
4-chloro-2-(4-chloro-3-methylpyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H5Cl2N3OS/c1-4-5(9)2-13(12-4)8-11-7(10)6(3-14)15-8/h2-3H,1H3 |
InChI-Schlüssel |
FLCOAWDIOFMXAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1Cl)C2=NC(=C(S2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


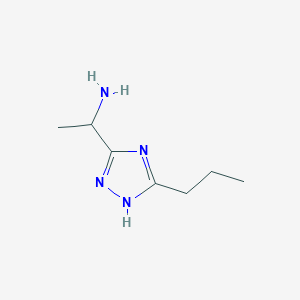
![8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13244107.png)
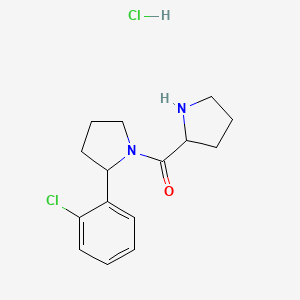
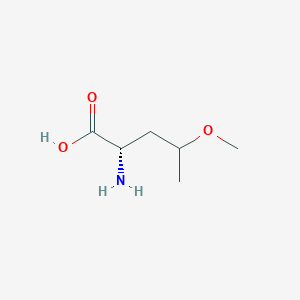
![2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)

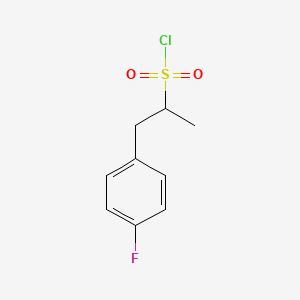
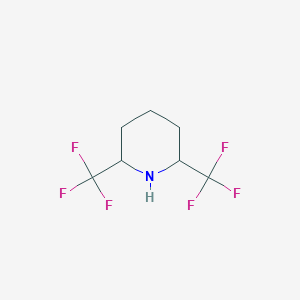
![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)
